![molecular formula C5H14ClN B2753485 (S)-3-Methyl-2-butylamine Hydrochloride CAS No. 31519-53-6](/img/structure/B2753485.png)
(S)-3-Methyl-2-butylamine Hydrochloride
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Description
Scientific Research Applications
Synthesis of Antidepressants
A study by Perrine et al. (2000) describes a one-pot synthesis of bupropion, an important antidepressant drug, using a related compound (Perrine, Ross, Nervi, & Zimmerman, 2000).
Antifungal Applications
Research by Arika et al. (1990) discusses the use of butenafine hydrochloride, a benzylamine derivative related to (S)-3-Methyl-2-butylamine Hydrochloride, demonstrating its effectiveness against dermatophytosis in guinea pigs (Arika, Yokoo, Hase, Maeda, Amemiya, & Yamaguchi, 1990).
Neurological Disorder Treatment
Nickell et al. (2013) explored the therapeutic uses of mecamylamine and its stereoisomers in treating central nervous system disorders, including addiction and mood disorders (Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013).
Cardiovascular Effects
Chen, Qiu, and Wang (2004) studied the cardiovascular pharmacological effects of 2,3-dimethyl-2-butylamine derivatives, highlighting their potential in modulating cardiovascular functions (Chen, Qiu, & Wang, 2004).
Maillard Reaction Studies
Lerche, Pischetsrieder, and Severin (2002) investigated the Maillard reaction of D-glucose with butylammonium acetate, a model compound analogous to lysine side chains of proteins, to study the formation of colored compounds (Lerche, Pischetsrieder, & Severin, 2002).
Bronchial Muscle Research
Iravani and Melville (1975) studied the effects of terodilin, a compound related to (S)-3-Methyl-2-butylamine Hydrochloride, on bronchial muscles and mucociliary function in rats (Iravani & Melville, 1975).
Pharmacokinetics in Antiepileptic Drug Research
Wang et al. (2007) investigated the pharmacokinetics and metabolism of a novel antiepileptic drug, highlighting the role of related butylamine derivatives in drug development (Wang, Dou, Li, Liu, Meng, Lou, & Zhang, 2007).
Corrosion Inhibition Studies
Bastidas, Damborenea, and Vázquez (1997) explored the role of butyl substituents in n-butylamine as corrosion inhibitors in hydrochloric acid, shedding light on the industrial applications of these compounds (Bastidas, Damborenea, & Vázquez, 1997).
properties
IUPAC Name |
(2S)-3-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBXILUTBVQOQ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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